An In-Depth Technical Guide to 2-Iodonaphthalene-1,4-dione: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 2-Iodonaphthalene-1,4-dione: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodonaphthalene-1,4-dione, also known as 2-iodo-1,4-naphthoquinone, is a halogenated derivative of 1,4-naphthoquinone, a structural motif found in a variety of natural products and pharmacologically active compounds. The introduction of an iodine atom to the naphthoquinone scaffold can significantly influence its electronic properties, reactivity, and biological activity. This guide provides a comprehensive overview of the chemical structure, synthesis, physicochemical properties, and potential applications of 2-iodonaphthalene-1,4-dione, with a particular focus on its relevance to drug discovery and materials science.
Chemical Structure and Properties
The chemical structure of 2-iodonaphthalene-1,4-dione consists of a naphthalene ring system with two ketone groups at the 1 and 4 positions, and an iodine atom substituted at the 2 position.
Physicochemical Properties
A summary of the known and estimated physicochemical properties of 2-iodonaphthalene-1,4-dione is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅IO₂ | N/A |
| Molecular Weight | 284.05 g/mol | N/A |
| Melting Point | 119-120 °C | [1] |
| Appearance | Yellowish solid | Inferred from related compounds |
| Solubility | Soluble in organic solvents like toluene and dichloroethane.[1] | Inferred from synthesis |
Spectroscopic Data
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UV-Visible Spectroscopy: In ethanol, 2-iodo-1,4-naphthoquinone exhibits a maximum absorption at 210 nm.[1]
-
Infrared (IR) Spectroscopy: Key absorptions are expected for the C=O (quinone) and C-I functional groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data are crucial for structural confirmation. For 2-iodo-1,4-naphthoquinone, the following ¹³C NMR chemical shifts have been reported: 178.75 (C4), 177.26 (C1), 159.51 (C2), 142.25 (C3), 135.12 (C6/C7), 133.44 (C6/C7), 131.77 (C4a/C8a), 128.77 (C4a/C8a), 128.15 (C5/C8), 127.01 (C5/C8).[1]
Synthesis of 2-Iodonaphthalene-1,4-dione
The synthesis of 2-iodonaphthalene-1,4-dione can be achieved through the direct iodination of 1,4-naphthoquinone. An efficient method utilizes a morpholine-iodine complex.[1]
Experimental Protocol: Iodination using Morpholine-Iodine Complex
This protocol describes the synthesis of 2-iodo-1,4-naphthoquinone from 1,4-naphthoquinone.
Materials:
-
1,4-Naphthoquinone
-
Dichloroethane
-
Morpholine-Iodine Complex
-
Toluene
-
Silica Gel for column chromatography
Procedure:
-
Dissolve 1,4-naphthoquinone (1.00 mmol) in dichloroethane (10 mL) in a round-bottomed flask.
-
Heat the solution to 60°C under a nitrogen atmosphere to ensure complete dissolution.
-
Add the morpholine-iodine complex (2.00 mmol) to the reaction mixture.
-
Heat the red reaction mixture to reflux for 1 hour.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by column chromatography on silica gel, eluting with toluene to separate the 2-iodo-1,4-naphthoquinone from the 2-morpholinyl-1,4-naphthoquinone byproduct.[1]
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of 2-iodonaphthalene-1,4-dione.
Chemical Reactivity and Potential Applications
The reactivity of 2-iodonaphthalene-1,4-dione is dictated by the electrophilic nature of the quinone ring and the presence of the iodo-substituent, which can participate in various coupling reactions.
Nucleophilic Substitution
The carbon-iodine bond can be susceptible to nucleophilic substitution, allowing for the introduction of various functional groups at the 2-position. This provides a versatile platform for the synthesis of a library of 1,4-naphthoquinone derivatives.
Cross-Coupling Reactions
The iodo-substituent makes 2-iodonaphthalene-1,4-dione an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of carbon-carbon bonds, facilitating the synthesis of more complex molecular architectures.
Biological Activity
Naphthoquinones are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[2][3] The cytotoxic effects of many quinones are attributed to their ability to generate reactive oxygen species (ROS) and to act as Michael acceptors, leading to the arylation of biological nucleophiles.[4][5]
While specific biological data for 2-iodonaphthalene-1,4-dione is limited, the known activities of other halogenated and substituted naphthoquinones suggest its potential as a lead compound in drug discovery. For instance, various 2-substituted-1,4-naphthoquinones have shown promising anticancer activity.[6][7] The hydrophobicity of 1,4-naphthoquinone derivatives has been shown to be a significant factor in their cytotoxic activities.[4]
Diagram of Naphthoquinone's Mode of Action:
Caption: General mechanisms of biological activity for 1,4-naphthoquinones.
Safety and Handling
General Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area immediately with copious amounts of water.
Conclusion
2-Iodonaphthalene-1,4-dione is a versatile synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its synthesis via direct iodination of 1,4-naphthoquinone is straightforward. The presence of the iodine atom provides a handle for further functionalization through various chemical transformations, enabling the creation of diverse molecular libraries. Given the established biological activities of the naphthoquinone scaffold, 2-iodonaphthalene-1,4-dione and its derivatives represent promising candidates for the development of novel therapeutic agents. Further research into the biological evaluation and material properties of this compound is warranted.
References
-
Perez, A. L., et al. (2003). Synthesis of Iodinated Naphthoquinones Using Morpholine‐Iodine Complex. Synthetic Communications, 33(21), 3389-3396. [Link]
-
Fieser, L. F., & Fieser, M. (1948). Synthesis of some 1,4-naphthoquinones and reactions relating to their use in the study of bacterial growth inhibition. Journal of the American Chemical Society, 70(9), 3215-3222. [Link]
- Sathiyapriya, R., et al. (2007). Iodination of Naphthalenes with Iodine and Sodium Iodate in Aqueous Acetic Acid Medium. Asian Journal of Chemistry, 19(2), 1321.
- Jia, L., et al. (2010). One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. Asian Journal of Chemistry, 22(7), 5771-5776.
-
Wang, C., et al. (2024). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. Molecules, 29(5), 1083. [Link]
- Millard, C. B., & Showalter, H. D. (1988). Processes for preparing iodinated aromatic compounds. U.S.
-
Verma, R. P. (2006). Anti-cancer activities of 1,4-naphthoquinones: a QSAR study. Current medicinal chemistry, 13(22), 2631-2643. [Link]
-
Malamidou-Xenikaki, E., Spyroudis, S., & Tsanakopoulou, M. (2003). Studies on the Reactivity of Aryliodonium Ylides of 2-Hydroxy-1,4-naphthoquinone: Reactions with Amines. The Journal of Organic Chemistry, 68(14), 5627-5633. [Link]
-
Shen, X. B., et al. (2019). Design, synthesis and anticancer activity of naphthoquinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 773-784. [Link]
-
Pérez-Cruz, C., et al. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Toxins, 15(5), 348. [Link]
-
Shin, S. Y., et al. (2017). Anticancer Activity of 2‐Amino‐substituted‐1, 4‐naphthoquinone Derivatives in Ovarian Cancer Cells. Bulletin of the Korean Chemical Society, 38(12), 1411-1414. [Link]
-
Chemsrc. (2025). 2-iodo-1,4-naphthoquinone | CAS#:35079-24-4. Retrieved from [Link]
-
Malamidou-Xenikaki, E., et al. (2003). Studies on the reactivity of aryliodonium ylides of 2-hydroxy-1,4-naphthoquinone: reactions with amines. The Journal of organic chemistry, 68(14), 5627-5633. [Link]
-
Fieser, L. F. (1939). 1,4-NAPHTHOQUINONE. Organic Syntheses, 19, 68. [Link]
-
Malamidou-Xenikaki, E., Spyroudis, S., & Tsoleridis, C. A. (2005). A Survey on the Reactivity of Phenyliodonium Ylide of 2-Hydroxy-1,4-Naphthoquinone with Amino Compounds. Molecules, 10(2), 226-236. [Link]
-
Lévai, A., & Patonay, T. (2008). Iodination of Organic Compounds Using the Reagent System I2/H2O2. ARKIVOC, 2008(16), 110-129. [Link]
-
Caballero, A., et al. (2015). Exploiting 1,4-naphthoquinone and 3-iodo-1,4-naphthoquinone motifs as anion binding sites by hydrogen or halogen-bonding interactions. Dalton Transactions, 44(4), 1756-1764. [Link]
-
de Castro, A. A., et al. (2021). Mechanochemical Synthesis of 2-Amino-1,4-naphthoquinones and Telescopic Synthesis of Lawsone. ACS Omega, 6(35), 22933-22945. [Link]
- Zhang, Y., et al. (2012). Synthetic method of 1, 4-naphthoquinone compound.
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
-
Chokchaisiri, R., et al. (2021). Synthesis and Evaluation of 2-Hydroxy-1,4-Naphthoquinone Derivatives as Potent Antimalarial Agents. Chemical & pharmaceutical bulletin, 69(3), 256-263. [Link]
-
de Oliveira, C. M. A., et al. (2019). Novel one-pot synthesis of a library of 2-aryloxy-1,4-naphthoquinone derivatives. Determination of antifungal and antibacterial activity. RSC advances, 9(4), 2095-2103. [Link]
-
Wikipedia. (2023). 1,4-Naphthoquinone. In Wikipedia. Retrieved from [Link]
-
Fieser, L. F. (1926). 2-HYDROXY-1,4-NAPHTHOQUINONE. Organic Syntheses, 6, 54. [Link]
-
Shcherbakova, I. N., & Vigorov, A. Y. (2019). 1, 4-Naphthoquinones: Some Biological Properties and Application. Yakugaku zasshi: Journal of the Pharmaceutical Society of Japan, 139(7), 969-977. [Link]
-
PhotochemCAD. (n.d.). 1,4-Naphthoquinone. Retrieved from [Link]
-
da Silva, A. C., et al. (2019). 1, 4-naphthoquinone Derivatives Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino). Journal of the Brazilian Chemical Society, 30, 2618-2629. [Link]
-
de Oliveira, V. E., et al. (2013). Surface chemistry and spectroscopy studies on 1,4-naphthoquinone in cell membrane models using Langmuir monolayers. Colloids and surfaces. B, Biointerfaces, 111, 347-353. [Link]
-
NIST. (n.d.). 1,4-Naphthalenedione. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]
- 4. Anti-cancer activities of 1,4-naphthoquinones: a QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Sci-Hub: are you are robot? [sci-hub.jp]
